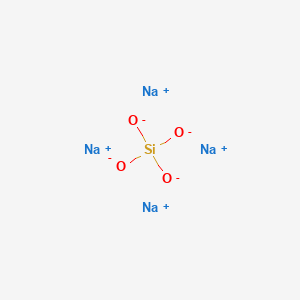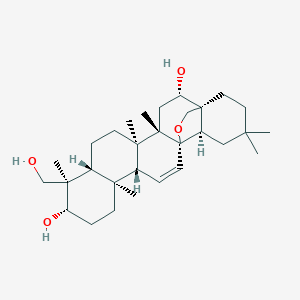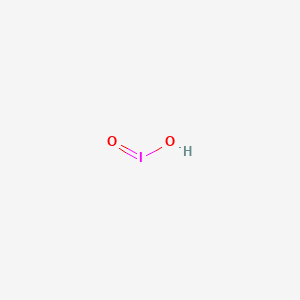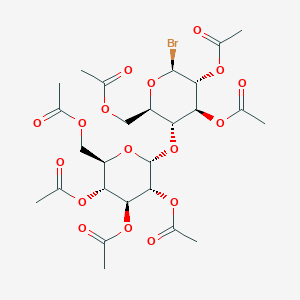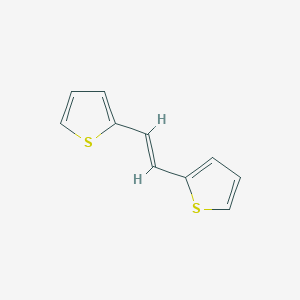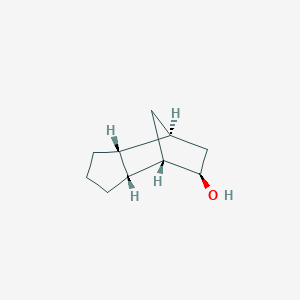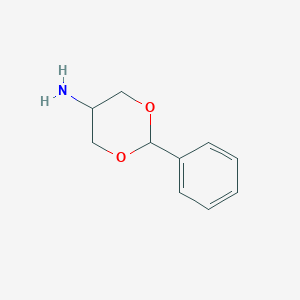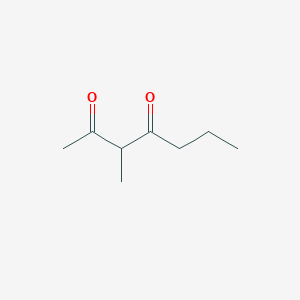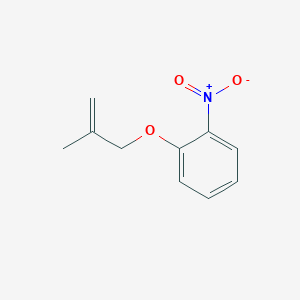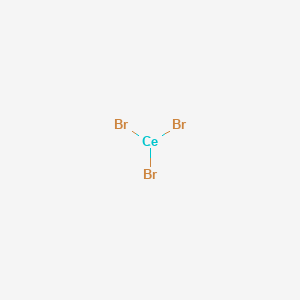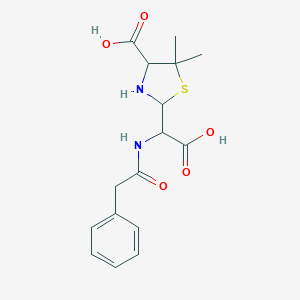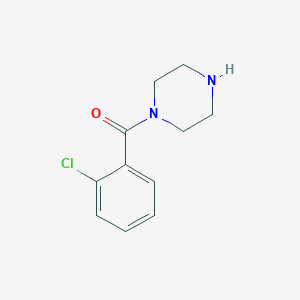
(2-Chlorophenyl)(piperazin-1-yl)methanone
概要
説明
(2-Chlorophenyl)(piperazin-1-yl)methanone compounds are part of a broader class of chemical entities that involve the integration of chlorophenyl and piperazinyl moieties through a methanone bridge. These compounds are recognized for their chemical versatility and have been explored for various biological activities, including anticancer and antituberculosis properties. However, this summary will focus on the chemical aspects of these compounds, excluding applications, drug use, dosage, and side effects information.
Synthesis Analysis
The synthesis of derivatives similar to (2-Chlorophenyl)(piperazin-1-yl)methanone involves multiple steps, including reductive amination using sodium triacetoxyborohydride to yield piperazine derivatives (Mallikarjuna, Basawaraj Padmashali, & Sandeep, 2014). Other methods may involve condensation reactions, substitution reactions, and specific synthesis pathways tailored to introduce various substituents on the phenyl or piperazine rings to modify the compound's properties.
Molecular Structure Analysis
The molecular structure of (2-Chlorophenyl)(piperazin-1-yl)methanone derivatives has been elucidated through spectroscopic techniques and single-crystal X-ray diffraction studies. These compounds typically exhibit chair conformations for the piperidine ring, with dihedral angles indicating the orientation of the substituents which can influence the compound's intermolecular interactions and stability (Karthik et al., 2021).
Chemical Reactions and Properties
(2-Chlorophenyl)(piperazin-1-yl)methanone and its derivatives undergo various chemical reactions, including substitutions that allow for the introduction of different functional groups. These reactions are crucial for modifying the compound's chemical and biological properties. The presence of a chlorophenyl group can enable electrophilic substitution reactions, whereas the piperazin-1-yl group can participate in nucleophilic substitution reactions, depending on the reaction conditions and the presence of other reactive groups in the molecule.
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystal structure, are influenced by their molecular structure. The crystal structure analysis reveals that intermolecular hydrogen bonding and other non-covalent interactions, such as π-π stacking and halogen bonds, can significantly impact the compound's physical state and stability (Revathi et al., 2015).
科学的研究の応用
Anticancer and Antituberculosis Applications: Derivatives of (2-Chlorophenyl)(piperazin-1-yl)methanone have been synthesized and shown to exhibit anticancer and antituberculosis activity. Some compounds displayed significant in vitro activity against human breast cancer cells and Mycobacterium tuberculosis (Mallikarjuna, Padmashali, & Sandeep, 2014).
Antimicrobial Activity: Piperazine derivatives, including those related to (2-Chlorophenyl)(piperazin-1-yl)methanone, have been synthesized and evaluated for antimicrobial properties. These compounds showed variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Anti-HIV Activity: β-Carboline derivatives containing piperazine moieties were synthesized and showed selective inhibition of HIV-2 strain. This suggests potential use in HIV-2 treatment (Ashok et al., 2015).
Neuroprotective Activities: Aryloxyethylamine derivatives, related to (2-Chlorophenyl)(piperazin-1-yl)methanone, have been studied for neuroprotective effects. Some compounds showed significant protection against cell death in rat pheochromocytoma cells, indicating potential for anti-ischemic stroke treatments (Zhong et al., 2020).
Corrosion Inhibition: Certain derivatives have been evaluated for their corrosion inhibition properties on mild steel in an acidic medium, showing significant inhibition efficiency (Singaravelu, Bhadusha, & Dharmalingam, 2022).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
(2-chlorophenyl)-piperazin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c12-10-4-2-1-3-9(10)11(15)14-7-5-13-6-8-14/h1-4,13H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKXGHBPPSTVPJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50366183 | |
| Record name | (2-Chlorophenyl)(piperazin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50366183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chlorophenyl)(piperazin-1-yl)methanone | |
CAS RN |
13754-45-5 | |
| Record name | (2-Chlorophenyl)(piperazin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50366183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-chloro-benzoyl)-piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



